Proxicromil

Descripción general

Descripción

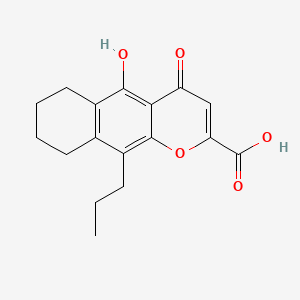

Proxicromil es un medicamento oral lipofílico similar a un detergente desarrollado a finales de la década de 1970. Su nombre químico es ácido 5-hidroxi-4-oxo-10-propil-6,7,8,9-tetrahidro-4H-nafto[2,3-b]piran-2-carboxílico . This compound fue diseñado como un agente antialérgico, específicamente como un estabilizador de mastocitos para prevenir la liberación de histamina . nunca se comercializó debido a sus posibles efectos cancerígenos .

Métodos De Preparación

La síntesis de proxicromil implica varios pasos:

Análisis De Reacciones Químicas

Proxicromil se somete a varias reacciones químicas:

Oxidación: Se puede oxidar para formar metabolitos hidroxilados.

Reducción: La reducción de intermediarios durante su síntesis implica la hidrogenación sobre paladio en carbón.

Sustitución: El paso de condensación inicial implica una reacción de sustitución nucleofílica con bromuro de alilo.

Los reactivos comunes utilizados en estas reacciones incluyen carbonato de potasio, dimetilformamida, hidrógeno, paladio en carbón, oxalato de dietilo y etóxido de sodio . Los productos principales que se forman a partir de estas reacciones son intermediarios que conducen al compuesto final, this compound .

Aplicaciones Científicas De Investigación

Allergic Conditions

Proxicromil has been studied for its effectiveness in managing allergic responses. Clinical trials indicated that it could significantly reduce immediate allergic reactions when administered prior to allergen exposure. For instance, one study demonstrated that this compound provided long-lasting protection against antigen-induced responses in patients .

Mast Cell Activation and Inhibition

Research has shown that this compound can modulate mast cell activity, which is pivotal in various inflammatory and autoimmune conditions. In experimental models, it has been observed to reduce the severity of experimental allergic encephalomyelitis (EAE), a model for multiple sclerosis, indicating its potential role in neuroinflammatory diseases .

Tumor Enhancement Reversal

This compound has shown promise in reversing tumor enhancement in immunosuppressed animal models. This suggests that it may have applications beyond allergy treatment, potentially influencing tumor biology by stabilizing mast cells and altering their mediator release profiles .

Efficacy and Safety Concerns

Despite its beneficial effects, this compound's development was halted due to safety concerns, particularly its hepatotoxicity observed in canine studies and potential carcinogenic effects noted in long-term animal studies . These findings underscore the importance of thorough safety evaluations in drug development.

Case Studies and Experimental Findings

Mecanismo De Acción

Proxicromil ejerce sus efectos al unirse al receptor FcεRI en los mastocitos, inhibiendo así la producción de histaminas . Esta acción estabiliza los mastocitos y evita su desgranulación, que es la liberación de histamina y otros mediadores inflamatorios . La alta lipofilia del compuesto le permite ser absorbido a través del tracto gastrointestinal, mejorando su eficacia como medicamento oral .

Comparación Con Compuestos Similares

Proxicromil es similar a otros derivados de cromona, como el cromoglicato disódico (Intal), que fue su predecesor . Ambos compuestos funcionan como estabilizadores de mastocitos y tienen propiedades antialérgicas . this compound es más lipofílico y se puede absorber por vía oral, a diferencia del cromoglicato disódico, que normalmente se administra por inhalación . Otros compuestos similares incluyen nedocromil y ketotifeno, que también actúan como estabilizadores de mastocitos pero difieren en sus estructuras químicas y vías de administración .

Actividad Biológica

Proxicromil is a synthetic chromone derivative that exhibits significant biological activity, particularly in the context of mast cell stabilization and anti-allergic effects. This article delves into the compound's mechanisms of action, efficacy, safety profile, and relevant case studies, supported by diverse research findings.

This compound primarily functions by inhibiting mast cell degranulation, a process where mast cells release histamine and other mediators in response to allergens. The compound achieves this by binding to the FcεRI receptor on mast cells, thereby blocking the binding of IgE antibodies. This action reduces the release of histamine, which is responsible for many allergic symptoms such as sneezing, itching, and inflammation .

Efficacy

Anti-Allergic Properties:

this compound has been shown to effectively suppress allergic reactions in various studies. It is particularly noted for its ability to prevent antigen-induced pulmonary anaphylaxis, although it has been found to be less potent than other compounds like Cl-922 .

Asthma and Other Conditions:

Research indicates that this compound may have mild efficacy in treating asthma and exercise-induced bronchospasm. However, its use as a prophylactic treatment for migraines has not demonstrated significant benefits .

Tumor Enhancement Reversal:

In animal studies, this compound has shown potential in reversing tumor enhancement in immunosuppressed models. This suggests a possible role in cancer therapy, although further research is necessary to substantiate these findings .

Safety Profile

This compound's safety profile has been scrutinized through various studies:

- Side Effects: Reported side effects include mild gastrointestinal disturbances. In long-term studies, hepatotoxicity was observed in dogs but not in rats, indicating species-specific metabolic differences .

- Carcinogenic Potential: Some animal studies have raised concerns about the carcinogenic properties of this compound, necessitating caution in its long-term use .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Propiedades

Número CAS |

60400-92-2 |

|---|---|

Fórmula molecular |

C17H18O5 |

Peso molecular |

302.32 g/mol |

Nombre IUPAC |

5-hydroxy-4-oxo-10-propyl-6,7,8,9-tetrahydrobenzo[g]chromene-2-carboxylic acid |

InChI |

InChI=1S/C17H18O5/c1-2-5-11-9-6-3-4-7-10(9)15(19)14-12(18)8-13(17(20)21)22-16(11)14/h8,19H,2-7H2,1H3,(H,20,21) |

Clave InChI |

VFFTVZUIDYJUQS-UHFFFAOYSA-N |

SMILES |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

SMILES canónico |

CCCC1=C2C(=C(C3=C1CCCC3)O)C(=O)C=C(O2)C(=O)O |

Key on ui other cas no. |

60400-92-2 |

Sinónimos |

FPL 57787 FPL57787 proxicromil proxicromil sodium |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.